N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide
Description
N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-12(2)11-22(13(3)14-7-5-6-8-15(14)19)18(24)16-9-10-17(23)21(4)20-16/h5-10,12-13H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFBCSVGWSZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C1=CC=CC=C1Cl)C(=O)C2=NN(C(=O)C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is formed through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using alkyl halides and a strong base like sodium hydride.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes involved in key biological processes, leading to altered cellular functions.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-chlorophenyl)ethyl]-1-methyl-N-(2-methylpropyl)-6-oxopyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
- Structural Features : The presence of the chlorophenyl group and the specific alkyl substitutions make this compound unique in its class.
- Biological Activity : Its unique structure contributes to its distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
